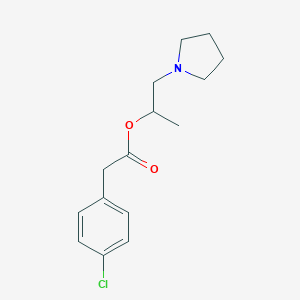
1-Methylpiperidin-4-yl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-4-yl 2-iodobenzoate, also known as MPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods, and its unique structure allows for diverse biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-4-yl 2-iodobenzoate depends on the specific biological target it interacts with. In medicinal chemistry, this compound has been shown to inhibit specific enzymes and proteins involved in different disease pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects depending on the specific target it interacts with. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, it has been shown to have unique electronic and optical properties that make it a promising material for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methylpiperidin-4-yl 2-iodobenzoate in lab experiments is its versatility. It can be synthesized using different methods, and its functional groups can be modified to introduce different chemical functionalities. This allows for the synthesis of diverse compounds with specific properties.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
Orientations Futures
There are several future directions for research on 1-Methylpiperidin-4-yl 2-iodobenzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of different diseases. In material science, further studies are needed to explore its potential applications in the development of electronic devices and sensors. Additionally, further studies are needed to investigate its potential toxicity and safety profile. Overall, this compound is a promising molecule that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
There are several methods for synthesizing 1-Methylpiperidin-4-yl 2-iodobenzoate, but the most common one involves the reaction of 2-iodobenzoic acid with 1-methylpiperidine in the presence of a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
1-Methylpiperidin-4-yl 2-iodobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's, and Parkinson's. Its unique structure allows for specific interactions with biological targets, making it a promising molecule for drug discovery.
In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. Its functional groups can be modified to introduce different chemical functionalities, allowing for the synthesis of diverse compounds with specific properties.
In material science, this compound has been explored for its potential applications in the development of electronic devices and sensors. Its unique electronic and optical properties make it a promising material for the fabrication of various devices.
Propriétés
Formule moléculaire |
C13H16INO2 |
|---|---|
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Clé InChI |
PELWOVKMTQUDPE-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)


